molecular formula C11H12N2 B602287 1H-Imidazole, 1-[(1R)-1-phenylethyl]- CAS No. 844658-92-0

1H-Imidazole, 1-[(1R)-1-phenylethyl]-

Cat. No.: B602287
CAS No.: 844658-92-0
M. Wt: 172.23
InChI Key:
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Description

1H-Imidazole, 1-[(1R)-1-phenylethyl]- is a substituted imidazole compound Imidazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of substituted imidazoles, including 1H-Imidazole, 1-[(1R)-1-phenylethyl]-, can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .

Industrial Production Methods

Industrial production of imidazoles often involves multi-component reactions. For example, a one-pot, four-component synthesis can be used to produce 1,2,4-trisubstituted imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 1-[(1R)-1-phenylethyl]- undergoes various chemical reactions, including:

    Oxidation: Imidazoles can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert imidazoles to their corresponding dihydroimidazoles.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

1H-Imidazole, 1-[(1R)-1-phenylethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- involves its interaction with specific molecular targets. For instance, imidazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This interaction can modulate various biochemical pathways, including those involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole: The parent compound without the phenylethyl substitution.

    2-Methylimidazole: A methyl-substituted imidazole.

    4,5-Diphenylimidazole: An imidazole with phenyl groups at the 4 and 5 positions.

Uniqueness

1H-Imidazole, 1-[(1R)-1-phenylethyl]- is unique due to the presence of the phenylethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and other research fields .

Properties

IUPAC Name

1-[(1R)-1-phenylethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-10(13-8-7-12-9-13)11-5-3-2-4-6-11/h2-10H,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIUPWHIKAQKOG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60834060
Record name 1-[(1R)-1-Phenylethyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60834060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844658-92-0
Record name 1-[(1R)-1-Phenylethyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60834060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the 1-[(1R)-1-phenylethyl]-1H-imidazole structure in the context of the research?

A1: The research focuses on synthesizing [¹⁸F]FETO as a potential PET tracer []. 1-[(1R)-1-phenylethyl]-1H-imidazole is a key structural component of [¹⁸F]FETO. While the study doesn't delve into the specific biological activity of this compound, its presence within [¹⁸F]FETO suggests it could play a role in the tracer's binding affinity or pharmacokinetic properties. Further research would be needed to elucidate the specific contributions of this moiety to the overall tracer's behavior.

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